N',N'-Dimethyl-N-(2-(4-methylpiperidin-1-yl)quinolin-4-yl)ethane-1,2-diamine
Description
N-[2-(dimethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with a piperidine ring and a dimethylaminoethyl side chain
Properties
Molecular Formula |
C19H28N4 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[2-(4-methylpiperidin-1-yl)quinolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C19H28N4/c1-15-8-11-23(12-9-15)19-14-18(20-10-13-22(2)3)16-6-4-5-7-17(16)21-19/h4-7,14-15H,8-13H2,1-3H3,(H,20,21) |
InChI Key |
OCAYDXQKTVGDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)NCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.
Attachment of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the piperidine-quinoline intermediate with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of N-[2-(dimethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the dimethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
- N,N’-dimethyl-ethylenediamine
Uniqueness
N-[2-(dimethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine is unique due to its combination of a quinoline core, a piperidine ring, and a dimethylaminoethyl side chain This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
